Potassium (4-cbz-aminophenyl)trifluoroborate

Suzuki-Miyaura cross-coupling Organotrifluoroborate stability Multi-step synthesis compatibility

Potassium (4-cbz-aminophenyl)trifluoroborate is a superior Suzuki-Miyaura coupling partner for convergent biaryl synthesis. Its tetracoordinate boron resists protodeboronation and oxidation, enabling stoichiometric use and reducing waste. The Cbz-protected aniline prevents N-arylation during coupling and is cleaved post-reaction. It serves as a stable boron handle through multi-step sequences where boronic acids degrade. Compatible with aqueous, ligand-free conditions for greener chemistry and easier purification.

Molecular Formula C14H12BF3KNO2
Molecular Weight 333.16 g/mol
CAS No. 850623-45-9
Cat. No. B1360909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-cbz-aminophenyl)trifluoroborate
CAS850623-45-9
Molecular FormulaC14H12BF3KNO2
Molecular Weight333.16 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(F)(F)F.[K+]
InChIInChI=1S/C14H12BF3NO2.K/c16-15(17,18)12-6-8-13(9-7-12)19-14(20)21-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H,19,20);/q-1;+1
InChIKeyADBHDDIXRRMUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (4-cbz-aminophenyl)trifluoroborate CAS 850623-45-9: Organotrifluoroborate Reagent for Suzuki-Miyaura Cross-Coupling


Potassium (4-cbz-aminophenyl)trifluoroborate (CAS 850623-45-9) is an organotrifluoroborate salt bearing a Cbz-protected 4-aminophenyl moiety attached to a tetracoordinate boron center [1]. With molecular formula C₁₄H₁₂BF₃KNO₂ and molecular weight 333.16 g/mol, this compound belongs to the class of potassium organotrifluoroborates, a family of nucleophilic coupling partners developed by Molander and colleagues as robust alternatives to boronic acids and boronate esters for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The Cbz (carbobenzyloxy) protecting group on the aniline nitrogen confers orthogonal stability during multi-step synthetic sequences, enabling late-stage deprotection following C–C bond formation .

Why Potassium (4-cbz-aminophenyl)trifluoroborate Cannot Be Substituted with Unprotected 4-Aminophenylboronic Acid or Generic Boronate Esters


Substituting Potassium (4-cbz-aminophenyl)trifluoroborate with the corresponding 4-aminophenylboronic acid or its pinacol ester introduces three critical failures in synthetic workflows: (1) boronic acids undergo facile protodeboronation and oxidative degradation during multi-step sequences due to their tricoordinate, Lewis-acidic boron center, whereas the tetracoordinate trifluoroborate remains inert to these pathways [1]; (2) the unprotected aniline in 4-aminophenylboronic acid participates in unwanted side reactions (N-arylation, oxidation, or acid/base-mediated decomposition) unless masked, rendering the Cbz protection in the target compound essential for orthogonal stability [2]; (3) boronic acids and boronate esters exhibit uncertain stoichiometry due to variable hydration (formation of boroxines) and require excess equivalents to compensate for protodeboronation losses, whereas potassium organotrifluoroborates function effectively at stoichiometric or near-stoichiometric loadings [1]. These distinctions mandate precise reagent selection rather than generic interchange.

Quantitative Differentiation Evidence: Potassium (4-cbz-aminophenyl)trifluoroborate vs. Boronic Acid and Boronate Ester Comparators


Hydrolytic and Oxidative Stability: Organotrifluoroborates vs. Boronic Acids in Multi-Step Synthesis

Potassium organotrifluoroborates exhibit substantially enhanced stability toward air, moisture, and common organic reagents compared to boronic acids and boronate esters [1]. Boronic acids, due to their tricoordinate boron geometry, undergo rapid protodeboronation and oxidation when exposed to bases, nucleophiles, or oxidants, limiting their utility in multi-step synthetic sequences where the boron moiety must be carried intact through several transformations [1]. In contrast, the tetracoordinate boron in Potassium (4-cbz-aminophenyl)trifluoroborate confers inertness toward these side reactions, enabling functionalization of the organic substructure while preserving the B–C bond for subsequent coupling [1].

Suzuki-Miyaura cross-coupling Organotrifluoroborate stability Multi-step synthesis compatibility

Reduced Protodeboronation Enables Stoichiometric Reagent Use: Organotrifluoroborates vs. Boronic Acids in Suzuki Coupling

Potassium organotrifluoroborates require only stoichiometric amounts or slight excesses for Suzuki-Miyaura coupling, in contrast to boronic acids and boronate esters which typically necessitate larger excesses to compensate for competitive protodeboronation losses [1][2]. This difference arises because trifluoroborates undergo controlled, rate-limiting hydrolysis to the active boronic acid in situ ('slow release'), minimizing non-productive B–C bond cleavage [1]. The consequence is precise equivalent control in cross-coupling reactions, reducing waste and improving atom economy.

Suzuki-Miyaura coupling efficiency Protodeboronation suppression Stoichiometric control

High-Yield Suzuki Coupling: Aryltrifluoroborates Deliver 70-90% Yields in Aqueous and Ligand-Free Systems

Potassium aryltrifluoroborates achieve good to excellent yields in Suzuki-Miyaura coupling under diverse conditions. In a ligand-free aqueous system, potassium aryltrifluoroborates coupled with aryl bromides using Pd(OAc)₂ in water/[bmim]PF₆ at 80°C delivered very good yields across a wide range of substrates [1]. Additionally, solid-supported aryltrifluoroborates in Suzuki-Miyaura couplings with aryl bromide partners tolerated electron-rich and electron-poor substituents, providing yields up to 90% [2]. While direct head-to-head comparisons for the specific 4-Cbz-aminophenyl derivative are not reported, these class-level data establish the performance envelope for structurally analogous aryltrifluoroborates.

Suzuki-Miyaura coupling yield Aqueous coupling Ligand-free catalysis

Protection Strategy Enables Orthogonal Functional Group Compatibility in Multi-Step Synthesis

The Cbz (benzyloxycarbonyl) protecting group on the aniline nitrogen of Potassium (4-cbz-aminophenyl)trifluoroborate provides orthogonal stability that the unprotected 4-aminophenylboronic acid (CAS 89415-42-1) or its pinacol ester lacks [1]. Unprotected anilines undergo competing N-arylation during Suzuki coupling, oxidation to nitroso/nitro species, and acid-base reactions that compromise yield and purity [1]. The Cbz group remains stable to the basic conditions of Suzuki-Miyaura coupling (e.g., K₂CO₃, Cs₂CO₃, aqueous base) while being cleavable under hydrogenolysis (H₂, Pd/C) or acidic conditions (HBr/AcOH) post-coupling [1]. Molander and colleagues have validated Boc-protected aminomethyl trifluoroborates as effective coupling partners with aryl and heteroaryl chlorides, establishing the viability of N-protected aminophenyl trifluoroborates in demanding cross-coupling applications [2].

Cbz protection Orthogonal protecting group Multi-step synthesis Aminoaryl coupling

Procurement-Driven Application Scenarios for Potassium (4-cbz-aminophenyl)trifluoroborate (CAS 850623-45-9)


Synthesis of 4-Aminobiphenyl Pharmacophores via Suzuki-Miyaura Coupling with Late-Stage Cbz Deprotection

In medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, or other biaryl-containing pharmacophores, the 4-aminobiphenyl motif is prevalent. Potassium (4-cbz-aminophenyl)trifluoroborate enables convergent assembly of this motif: Suzuki coupling with an aryl/heteroaryl halide partner installs the biaryl core while the Cbz group protects the aniline nitrogen from competing N-arylation [1]. Post-coupling hydrogenolysis (H₂, Pd/C) or acidic cleavage (HBr/AcOH) unmasks the free amine for subsequent functionalization (e.g., amide bond formation, sulfonylation, reductive amination). This strategy eliminates separate protection/deprotection steps for the aniline and leverages the stoichiometric efficiency of organotrifluoroborates (less protodeboronation) to minimize reagent waste .

Multi-Step Synthesis of Complex Aminophenyl-Containing Intermediates Requiring Boron Stability

For synthetic sequences where the boron-containing moiety must be carried through multiple transformations before the Suzuki coupling step (e.g., functionalization of the Cbz-protected aniline ring, or elaboration of other parts of the molecule), Potassium (4-cbz-aminophenyl)trifluoroborate provides a stable boron 'handle' that resists protodeboronation and oxidation under basic, nucleophilic, and oxidative conditions [1]. The tetracoordinate boron remains inert through these steps, whereas a boronic acid would degrade, forcing the coupling step earlier in the sequence and limiting synthetic flexibility [1].

Aqueous or Ligand-Free Suzuki Coupling for Green Chemistry and Process Scale-Up

Potassium organotrifluoroborates, including the 4-Cbz-aminophenyl derivative, are compatible with aqueous and ligand-free Suzuki-Miyaura coupling conditions [1]. The use of water as a solvent reduces organic waste and aligns with green chemistry principles, while elimination of phosphine ligands lowers catalyst costs and simplifies product purification. The high stability of trifluoroborates to air and moisture further facilitates handling at larger scale, where boronic acid degradation can introduce batch-to-batch variability [1].

Solid-Phase Organic Synthesis and Library Production Using Immobilized Trifluoroborates

Solid-supported organotrifluoroborates, prepared by ion exchange with Amberlyst resins, have been validated in Suzuki-Miyaura couplings with aryl bromide partners, delivering yields up to 90% and tolerating electron-rich and electron-poor substituents [1]. This methodology can be extended to the 4-Cbz-aminophenyl scaffold for parallel library synthesis in drug discovery, where immobilization simplifies purification (filtration) and enables automated workflows.

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